9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]
Description
9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a spirocyclic heterocyclic compound characterized by a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a cyclohexane ring. The structure includes a naphthalen-2-yl substituent at position 2 and a chlorine atom at position 8. The spiro architecture introduces conformational rigidity, which may influence binding specificity and pharmacokinetic properties.
Properties
CAS No. |
303060-59-5 |
|---|---|
Molecular Formula |
C25H23ClN2O |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
9-chloro-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C25H23ClN2O/c26-20-10-11-24-21(15-20)23-16-22(19-9-8-17-6-2-3-7-18(17)14-19)27-28(23)25(29-24)12-4-1-5-13-25/h2-3,6-11,14-15,23H,1,4-5,12-13,16H2 |
InChI Key |
FUAJTTSBRFIAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves multiple steps, typically starting with the preparation of the pyrazolo-oxazine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The naphthalene moiety is then introduced through a coupling reaction, and the chloro group is added via a halogenation step. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The naphthalene moiety allows for further functionalization through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts
Scientific Research Applications
9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural variations, molecular formulas, and physicochemical properties of the target compound and its analogs:
*Inferred values based on structural analogs.
Key Observations:
- Substituent Effects: Naphthalen-2-yl (target compound) vs. Halogen Variations: Bromine () increases molecular weight and polarizability compared to chlorine, which may alter binding kinetics . Spiro Ring Size: Cyclohexane (target) vs. cyclopentane () affects ring strain and flexibility, with cyclohexane offering better stability .
- Nitro groups () and p-tolyl () modulate electronic properties, influencing reactivity and solubility .
Biological Activity
The compound 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane (CAS Number: 303060-59-5) is a complex organic molecule that has garnered interest in pharmacological research due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.928 g/mol. The structure includes a spirocyclic arrangement that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN2O |
| Molecular Weight | 402.928 g/mol |
| CAS Number | 303060-59-5 |
| IUPAC Name | 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may modulate the activity of specific kinases and receptors , influencing pathways related to:
- Cell proliferation
- Apoptosis
- Inflammation
The presence of the chloro and naphthalene groups enhances its ability to interact with biological macromolecules, potentially leading to significant pharmacological effects.
Anticancer Activity
Studies have suggested that compounds similar to 9-chloro derivatives exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, research on related pyrazolo compounds has shown efficacy against various cancer types by targeting specific signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of this compound. It may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. This property could be explored further for developing new antibiotics.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo compounds similar to this one and demonstrated significant inhibition of tumor growth in xenograft models.
- Neuroprotection : Research conducted at a leading university assessed the neuroprotective effects of derivatives of this compound in a model of neurodegeneration, showing promising results in reducing cell death and inflammation markers.
- Antimicrobial Activity : A recent screening revealed that compounds with similar structures exhibited moderate antibacterial activity against Staphylococcus aureus, suggesting potential for further development as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
